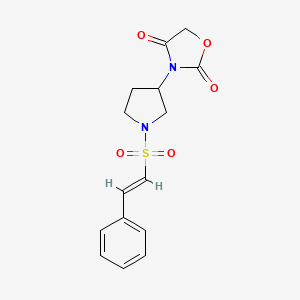

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as SSO and has been found to have interesting biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

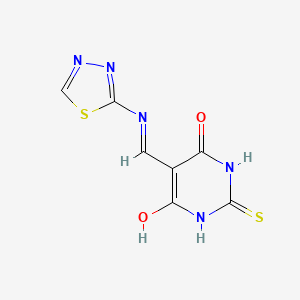

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a compound that may be related to various sulfone-linked heterocycles with potential antimicrobial activities. For instance, novel sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles have been synthesized from E-styrylsulfonylacetic acid methyl ester, showing pronounced antimicrobial activity in certain compounds (Padmavathi et al., 2008).

Chemical Synthesis and Utility

Compounds with structural similarities to (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione are often used in the synthesis of peptides, glycopeptides, and PNA, serving as amino protecting groups or as sulfurization reagents for trivalent phosphorus. The utility of these compounds as masked isocyanates highlights their importance in chemical synthesis (Barany et al., 2005).

Oxazolidine and Thiazolidine Derivatives

Derivatives of oxazolidine and thiazolidine, similar to the core structure of (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, are synthesized from α-amino acid ethyl esters. These compounds are then used to produce oxazoles and thiazoles through dehydrogenation, showcasing the versatility of such structures in heterocyclic chemistry (Badr et al., 1981).

Catalytic Aspects and Synthesis Techniques

The synthesis of oxazolidine-2,4-diones, which share a structural motif with (E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, can be performed via a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide. This method provides a novel and convenient access to various oxazolidine-2,4-diones under mild and transition-metal-free conditions, highlighting innovative approaches in organic synthesis (Zhang et al., 2015).

Propiedades

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5S/c18-14-11-22-15(19)17(14)13-6-8-16(10-13)23(20,21)9-7-12-4-2-1-3-5-12/h1-5,7,9,13H,6,8,10-11H2/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFQYBCBSCCTGN-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2443034.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2443039.png)

![6-(cyclopropylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2443040.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide](/img/structure/B2443043.png)

![Ethyl 2-({[4-(trifluoromethyl)anilino]carbothioyl}amino)acetate](/img/structure/B2443044.png)

![N-(3-chloro-4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2443047.png)

![(4E)-2-(2-chlorophenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2443050.png)